ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl bromopyruvate with thiourea, resulting in ethyl 2-aminothiazole-4-carboxylate.
Quinazolinone Derivative: The quinazolinone moiety is prepared separately through the cyclization of appropriate anthranilic acid derivatives.
Coupling Reaction: The final step involves coupling the quinazolinone derivative with the thiazole ring under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the quinazolinone carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting acetylcholinesterase and butyrylcholinesterase.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as dyes and biocides.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters.
Pathways: It may also interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A simpler thiazole derivative with antimicrobial properties.
4-oxoquinazolin-3(4H)-yl derivatives: Compounds with similar quinazolinone structures, known for their anticancer and anti-inflammatory activities.
Uniqueness
Ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combined thiazole and quinazolinone moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-2-26-17(25)14-10-27-18(20-14)21-15(23)8-5-9-22-11-19-13-7-4-3-6-12(13)16(22)24/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,20,21,23) |
InChI Key |
IQIHXKRLMQTQTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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